N-(4-ethylphenyl)-2-{[4-(4-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide
Description
The exact mass of the compound this compound is 383.11037616 g/mol and the complexity rating of the compound is 594. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-(4-ethylphenyl)-2-[4-(4-fluorophenyl)-3-oxopyrazin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3O2S/c1-2-14-3-7-16(8-4-14)23-18(25)13-27-19-20(26)24(12-11-22-19)17-9-5-15(21)6-10-17/h3-12H,2,13H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXYSJCQVSZASDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CSC2=NC=CN(C2=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to target theinsect ryanodine receptor (RyR) . The RyR is a calcium channel protein that plays a crucial role in muscle contraction and neuronal signaling.
Mode of Action
Related compounds have been suggested to act asactivators of the insect RyR . This implies that the compound may bind to the RyR, leading to an increase in the intracellular calcium concentration, which can result in muscle contraction and potentially paralysis in insects.
Biological Activity
N-(4-ethylphenyl)-2-{[4-(4-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide, also known by its CAS number 899965-30-1, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed exploration of its biological activity, focusing on its synthesis, pharmacological evaluations, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 383.4 g/mol. The compound features a complex structure that includes an ethylphenyl group, a fluorophenyl moiety, and a dihydropyrazine core.
| Property | Value |
|---|---|
| Molecular Formula | C20H18FN3O2S |
| Molecular Weight | 383.4 g/mol |
| CAS Number | 899965-30-1 |
Anticonvulsant Activity
Recent studies have explored the anticonvulsant properties of related compounds within the same chemical family. For instance, derivatives of N-(phenyl)-2-(piperazinyl)acetamides have shown significant activity in animal models for epilepsy. These compounds were evaluated using maximal electroshock (MES) tests and pentylenetetrazole (PTZ) models. Notably, some derivatives exhibited protective effects against seizures at varying doses, suggesting a promising avenue for further research into the anticonvulsant potential of this compound .
The mechanism of action for compounds in this class often involves modulation of neurotransmitter systems or interference with cellular processes such as apoptosis and cell cycle regulation. For example, some derivatives have been shown to induce apoptosis in cancer cells through pathways involving tubulin polymerization . Further mechanistic studies are required to elucidate the specific pathways influenced by this compound.
Study 1: Anticonvulsant Screening
A study evaluated various N-substituted acetamides for their anticonvulsant properties using the MES test. Compounds were administered at doses ranging from 30 mg/kg to 300 mg/kg. The results indicated that certain modifications to the phenyl ring significantly enhanced anticonvulsant efficacy .
Study 2: Cytotoxicity Assessment
In another investigation focused on antiproliferative effects, analogs of acetamides were tested against several cancer cell lines. The most potent compound exhibited an IC50 value of 0.34 μM against MCF-7 cells, demonstrating significant cytotoxicity . While direct data on this compound is not available, these findings suggest the potential for similar activity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
